sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate
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Overview
Description
Sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate (DAA) is a synthetic organic compound that has recently been the subject of much scientific research. DAA is a versatile compound that has a wide range of applications in the laboratory and in scientific research.
Scientific Research Applications
Sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate has multiple applications in scientific research. It is used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. This compound is also used in the synthesis of small-molecule drugs, such as antifungal agents. In addition, this compound is used in the synthesis of peptides and proteins, as well as in the synthesis of DNA and RNA. Finally, this compound is used in the synthesis of fluorescent dyes, which are used in the study of biological processes.
Mechanism of Action
The mechanism of action of sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate is not fully understood. However, it is believed that the carboxylic acid group of the compound binds to proteins in the cell and alters their structure and function. This binding can result in changes in the cell’s metabolism, leading to the production of new molecules or the inhibition of certain pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, some studies have shown that this compound can modulate the activity of enzymes, such as cytochrome P450, and can also affect the expression of certain genes. In addition, this compound has been shown to affect the production of reactive oxygen species and can induce apoptosis in certain cell types.
Advantages and Limitations for Lab Experiments
The advantages of using sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate in laboratory experiments are numerous. This compound is a stable compound that is easy to synthesize and is relatively inexpensive. In addition, this compound is soluble in a variety of solvents, making it easy to work with in the laboratory. However, this compound is not suitable for use in certain types of experiments, such as those involving high temperatures or pressures.
Future Directions
The potential future directions for sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate are numerous. This compound could be used in the synthesis of new pharmaceuticals or agrochemicals. In addition, this compound could be used in the synthesis of new fluorescent dyes or in the study of gene expression. Finally, this compound could be used in the development of new methods for drug delivery or in the study of cell metabolism.
Synthesis Methods
Sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate is synthesized through a process known as alkylation. This process involves the reaction of a carbon-based molecule with an alkali metal, such as sodium, to produce a new compound. The reaction takes place in a solvent, such as dimethylformamide (DMF), and a catalyst, such as sodium hydride (NaH), is required to facilitate the reaction. The reaction produces a compound with a carboxylic acid group, which is the basis of the this compound molecule.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate involves the reaction of 2,5-dioxaspiro[3.4]octane-6-carboxylic acid with sodium hydroxide and aziridine.", "Starting Materials": [ "2,5-dioxaspiro[3.4]octane-6-carboxylic acid", "Sodium hydroxide", "Aziridine" ], "Reaction": [ "Dissolve 2,5-dioxaspiro[3.4]octane-6-carboxylic acid in water", "Add sodium hydroxide to the solution and stir until dissolved", "Add aziridine to the solution and stir for several hours", "Filter the resulting solution to remove any solids", "Acidify the solution with hydrochloric acid to precipitate the product", "Collect the precipitate by filtration and wash with water", "Dry the product under vacuum to obtain sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate" ] } | |
CAS RN |
2649084-69-3 |
Molecular Formula |
C6H6NNaO4 |
Molecular Weight |
179.1 |
Purity |
95 |
Origin of Product |
United States |
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